2-(4-chlorophenoxy)-N-(4-oxocyclohexyl)acetamide
Description
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Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(4-oxocyclohexyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c15-10-1-7-13(8-2-10)19-9-14(18)16-11-3-5-12(17)6-4-11/h1-2,7-8,11H,3-6,9H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAJLSSQYXMWNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1NC(=O)COC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Chlorophenoxy)-N-(4-oxocyclohexyl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
The chemical structure of 2-(4-chlorophenoxy)-N-(4-oxocyclohexyl)acetamide features a chlorophenoxy group attached to an acetamide backbone, which is further substituted with a cyclohexyl moiety. This structural configuration is believed to influence its biological activity significantly.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄ClN₁O₂ |
| Molecular Weight | 253.71 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in organic solvents |
The biological activity of 2-(4-chlorophenoxy)-N-(4-oxocyclohexyl)acetamide is primarily attributed to its interaction with specific biological targets, including enzymes involved in metabolic pathways. The compound may function as an inhibitor or modulator, affecting cellular processes such as apoptosis and cell proliferation.
Enzyme Inhibition
Research indicates that compounds with similar structures often exhibit inhibitory effects on various enzymes, particularly those involved in inflammatory and metabolic processes. For instance, the presence of the chlorophenoxy group enhances binding affinity to target sites, potentially increasing the compound’s efficacy.
Biological Activities
-
Antimicrobial Activity
- Preliminary studies suggest that 2-(4-chlorophenoxy)-N-(4-oxocyclohexyl)acetamide may possess antimicrobial properties. Acetamides are known for their antibacterial activities, and the chlorinated derivatives often show enhanced effects against gram-positive and gram-negative bacteria.
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Anti-inflammatory Effects
- The compound has been evaluated for its anti-inflammatory potential. In vitro assays demonstrated that it could reduce the expression of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.
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Anticancer Potential
- There is emerging evidence supporting the anticancer properties of 2-(4-chlorophenoxy)-N-(4-oxocyclohexyl)acetamide. Studies have shown that it can induce apoptosis in cancer cell lines by modulating key signaling pathways.
Study 1: Antimicrobial Efficacy
A recent study investigated the antimicrobial activity of structurally related acetamides against Klebsiella pneumoniae. The results indicated that compounds with a chlorinated phenoxy group exhibited significant antibacterial activity, suggesting that similar mechanisms may apply to 2-(4-chlorophenoxy)-N-(4-oxocyclohexyl)acetamide .
Study 2: Anti-inflammatory Mechanisms
In a controlled laboratory setting, researchers assessed the anti-inflammatory effects of various acetamides. The findings revealed that 2-(4-chlorophenoxy)-N-(4-oxocyclohexyl)acetamide decreased levels of TNF-alpha and IL-6 in cultured macrophages, highlighting its potential as an anti-inflammatory agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
